Electronic Bandwidth and Anisotropy Advantage in Quasi-1D Transport
Semi-empirical tight-binding calculations reveal that the charge-transfer salt TSeT₂Cl possesses a longitudinal bandwidth W of 0.6 eV and an anisotropy parameter α of 0.188, which together support a semimetallic ground state. In contrast, the canonical sulfur-based conductor TTT₂I₃ exhibits a lower bandwidth (W = 0.56 eV) and a drastically smaller anisotropy (α = 0.018), indicative of more one-dimensional and therefore Peierls-unstable character [1]. The larger bandwidth of the TSeT salt directly translates into enhanced charge delocalisation and a greater tolerance to disorder, providing a quantifiable electronic-structure advantage for procurement when targeting robust quasi-1D metallic behaviour.
TTT₂I₃: W 0.56 eV, α 0.018
| Evidence Dimension | Longitudinal bandwidth (W) and anisotropy parameter (α) of charge-transfer salts |
|---|---|
| Target Compound Data | TSeT₂Cl: W = 0.6 eV, α = 0.188 |
| Comparator Or Baseline | TTT₂I₃ (tetrathiotetracene triiodide): W = 0.56 eV, α = 0.018 |
| Quantified Difference | W: +7.1 %; α: ~10.4× larger (i.e., more isotropic transport) |
| Conditions | Tight-binding model based on semi-empirical molecular-orbital calculations; crystal structures from X-ray diffraction at room temperature [1] |
Why This Matters
A larger bandwidth with more isotropic transport directly reduces the sensitivity of the conducting state to defects and thermal fluctuations, a critical differentiator for reproducible device fabrication and low-temperature operation.
- [1] Ishibashi, S., Tamura, M., Kohyama, A. & Terakura, K. (2006) Band-structure Parameters of Organic Conductors, TSeT₂Cl, TTT₂I₃, and TSeT₂SCN. Jpn. J. Appl. Phys., 45, 458–463. View Source
